molecular formula C21H17N3OS B300824 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Cat. No. B300824
M. Wt: 359.4 g/mol
InChI Key: UDXRSVRZILSVGK-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one, also known as ITB, is a small molecule that has attracted significant attention in scientific research due to its potential applications in the field of medicine. This molecule has been synthesized using various methods and has been found to possess unique properties that make it an ideal candidate for various applications.

Mechanism of Action

The mechanism of action of 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is not fully understood, but it is believed to exert its anti-tumor and anti-inflammatory effects by inhibiting various signaling pathways involved in these processes. 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to inhibit the activity of NF-κB, a transcription factor that plays a critical role in inflammation and cancer development. Additionally, 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been shown to inhibit the activity of STAT3, a transcription factor that is overexpressed in many types of cancer.
Biochemical and Physiological Effects:
2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of angiogenesis, and the modulation of the immune system. 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has also been found to possess antioxidant activity, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its high potency, which allows for the use of lower concentrations in lab experiments. Additionally, 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have low toxicity, making it a safer candidate for use in animal studies. However, one limitation of 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one is its poor solubility in water, which may limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. One area of interest is the development of more efficient synthesis methods to increase the yield and purity of 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one. Additionally, further studies are needed to fully understand the mechanism of action of 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one and to identify potential targets for its use in the treatment of cancer and inflammatory diseases. Finally, the development of more effective delivery methods for 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one may increase its potential for clinical use.

Synthesis Methods

The synthesis of 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been achieved using different methods, including the condensation of 1-isopropyl-3-indolecarboxaldehyde with 2-aminothiazole and 2-aminobenzimidazole in the presence of acetic acid. Another method involves the reaction of 1-isopropyl-3-indolecarboxaldehyde with 2-aminothiazole in the presence of acetic anhydride and a catalytic amount of sulfuric acid. These methods have been found to yield 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one in good yields and purity.

Scientific Research Applications

2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to have potential applications in scientific research, particularly in the field of medicine. It has been shown to possess anti-tumor activity and has been investigated as a potential treatment for various types of cancer. Additionally, 2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one has been found to possess anti-inflammatory activity, making it a promising candidate for the treatment of inflammatory diseases.

properties

Product Name

2-[(1-isopropyl-1H-indol-3-yl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one

Molecular Formula

C21H17N3OS

Molecular Weight

359.4 g/mol

IUPAC Name

(2E)-2-[(1-propan-2-ylindol-3-yl)methylidene]-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C21H17N3OS/c1-13(2)23-12-14(15-7-3-5-9-17(15)23)11-19-20(25)24-18-10-6-4-8-16(18)22-21(24)26-19/h3-13H,1-2H3/b19-11+

InChI Key

UDXRSVRZILSVGK-YBFXNURJSA-N

Isomeric SMILES

CC(C)N1C=C(C2=CC=CC=C21)/C=C/3\C(=O)N4C5=CC=CC=C5N=C4S3

SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Canonical SMILES

CC(C)N1C=C(C2=CC=CC=C21)C=C3C(=O)N4C5=CC=CC=C5N=C4S3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.